molecular formula C4H8FNO2S B1404014 1-(Fluoromethyl)cyclopropane-1-sulfonamide CAS No. 1409950-08-8

1-(Fluoromethyl)cyclopropane-1-sulfonamide

Cat. No.: B1404014
CAS No.: 1409950-08-8
M. Wt: 153.18 g/mol
InChI Key: UHJKIMIEADPTME-UHFFFAOYSA-N
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Description

1-(Fluoromethyl)cyclopropane-1-sulfonamide is a chemical compound with the molecular formula C₄H₈FNO₂S and a molecular weight of 153.18 g/mol . This compound is characterized by the presence of a fluoromethyl group attached to a cyclopropane ring, which is further bonded to a sulfonamide group. The unique structure of this compound makes it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

The synthesis of 1-(Fluoromethyl)cyclopropane-1-sulfonamide typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a catalyst.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(Fluoromethyl)cyclopropane-1-sulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

1-(Fluoromethyl)cyclopropane-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Fluoromethyl)cyclopropane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The fluoromethyl group can enhance the compound’s binding affinity and stability .

Comparison with Similar Compounds

1-(Fluoromethyl)cyclopropane-1-sulfonamide can be compared with other sulfonamide derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(fluoromethyl)cyclopropane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FNO2S/c5-3-4(1-2-4)9(6,7)8/h1-3H2,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJKIMIEADPTME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CF)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a round-bottom flask equipped with a stir bar was added N-(tert-butyl)-1-(fluoromethyl)cyclopropane-1-sulfonamide (5.66 g, 27.0 mmol) and trifluoroacetic acid (20 mL). The solution was stirred at room temperature for 18 h. The solution was concentrated in vacuo to afford a dark orange oil. The oil was treated with hexanes:EtOAc (4:1) upon which a solid crystallized. The crystals were collected via filtrated and residual solvent was removed in vacuo to afford 1-(fluoromethyl)cyclopropane-1-sulfonamide as a colorless, crystalline solid (3.5 g, 84%). 1H NMR (400 MHz, CDCl3) δ 4.79 (s, 1H), 4.67 (s, 1H), 3.28 (br. s., 2H), 1.63-1.56 (m, 2H), 1.16-1.10 (m, 2H).
Quantity
5.66 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl (1-(fluoromethyl)cyclopropyl)sulfonylcarbamate (19.8 g, 38.7 mmol) in DCM (100 ml) was added TFA (30 ml, 387 mmol) drop wise at room temperature. The reaction mass was stirred for 2 hr. The reaction mass was evaporated under reduced pressure to get desired compound (6 g, 100%) as off white solid. 1H NMR (400 MHz, CDCl3): δ ppm 4.78-4.66 (d, J=48 Hz, 2H), 2.61 (br, s, 1H), 1.59-1.56 (m, 2H), 1.13-1.10 (m, 2H).
Name
tert-butyl (1-(fluoromethyl)cyclopropyl)sulfonylcarbamate
Quantity
19.8 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Fluoromethyl)cyclopropane-1-sulfonamide
Reactant of Route 2
1-(Fluoromethyl)cyclopropane-1-sulfonamide
Reactant of Route 3
1-(Fluoromethyl)cyclopropane-1-sulfonamide
Reactant of Route 4
1-(Fluoromethyl)cyclopropane-1-sulfonamide
Reactant of Route 5
1-(Fluoromethyl)cyclopropane-1-sulfonamide
Reactant of Route 6
1-(Fluoromethyl)cyclopropane-1-sulfonamide

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